2-Fluoro-ADP is classified as a nucleotide analog. It falls under the category of modified nucleotides, specifically those that incorporate fluorine atoms into their structure. The chemical structure can be represented as follows:
The synthesis of 2-Fluoro-ADP typically involves several key steps that utilize commercially available starting materials and reagents. The methods can be summarized as follows:
In practice, one notable method involves using polymerase-directed synthesis, where specific DNA polymerases are employed to incorporate the fluorinated nucleotide into growing DNA strands, thereby producing 2-Fluoro-ADP in situ during enzymatic reactions .
The molecular structure of 2-Fluoro-ADP features a ribose sugar moiety with a fluorine atom substituted at the second carbon position. This modification significantly alters the electronic properties of the molecule compared to its non-fluorinated counterpart.
This structural modification is critical for its application in NMR studies, allowing researchers to observe interactions and conformational changes in biomolecules .
2-Fluoro-ADP participates in various biochemical reactions similar to those involving adenosine diphosphate. Key reactions include:
The mechanism of action of 2-Fluoro-ADP involves its role as an analog in enzymatic processes. When incorporated into nucleic acids or used as a substrate for kinases:
The physical and chemical properties of 2-Fluoro-ADP are essential for its applications in biochemical research:
These properties make it suitable for various experimental conditions in biochemical assays .
The applications of 2-Fluoro-ADP are diverse and significant in scientific research:
Enzymatic synthesis has emerged as a superior alternative to chemical methods for producing 2-Fluoro-ADP and related analogues, addressing limitations in regioselectivity and harsh reaction conditions. Purine phosphoribosyltransferases (PRTs) catalyze the direct coupling of 2-fluoroadenine with phosphoribosyl pyrophosphate (PRPP) to form 2-fluoro-AMP, a precursor to 2-Fluoro-ADP. This approach leverages the enzymes' inherent regiospecificity, avoiding the protection/deprotection steps required in chemical synthesis [1]. Polyphosphate kinase 2 class III (PPK2-III) enzymes, particularly from Erysipelotrichaceae bacterium (EbPPK2), enable efficient phosphorylation of 2-fluoro-AMP to 2-Fluoro-ADP using polyphosphate (Graham’s salt) as a low-cost phosphate donor. EbPPK2 exhibits broad substrate promiscuity, converting C2-, N6-, or C8-modified AMP analogues to triphosphates with 64–73% efficiency within minutes [2].
Table 1: Kinase Specificity for 2-Fluoro-ADP Synthesis
Enzyme | Substrate | Product | Conversion Efficiency | Phosphate Donor |
---|---|---|---|---|
PRTs | 2-Fluoroadenine + PRPP | 2-Fluoro-AMP | Not quantified | PRPP |
EbPPK2-III | 2-Fluoro-AMP | 2-Fluoro-ADP/ATP | 64–73% | Polyphosphate |
Adenylate kinase | 2-Fluoro-AMP | 2-Fluoro-ADP | Variable | ATP |
ATP regeneration systems are critical for driving phosphorylation reactions to completion. Systems coupling pyruvate kinase (PK) with phosphoenolpyruvate (PEP) recycle ADP to ATP in situ, shifting equilibrium toward 2-Fluoro-ADP formation. This approach increases yields 4–9× for natural nucleotides and can be adapted for fluorinated analogues by employing promiscuous kinases [4].
Chemoenzymatic strategies integrate organic synthesis for nucleobase fluorination with enzymatic phosphorylation, enabling precise modification at the C2 position of adenine. Yoshikawa’s protocol is employed for chemical monophosphorylation of 2-fluoroadenosine to yield 2-fluoro-AMP, achieving >90% efficiency. The resulting 2-fluoro-AMP serves as a substrate for EbPPK2, which phosphorylates it to 2-Fluoro-ADP with 70% conversion in preparative-scale reactions (10 µmol). Anion-exchange chromatography isolates 2-Fluoro-ADP in 54–59% yield with high purity [2].
Modular enzymatic cascades streamline the conversion of 2-fluoroadenosine to 2-Fluoro-ADP in one pot. For example:
Stereoselective fluorination of the ribose moiety presents a major hurdle. Electrophilic fluorination of 2-deoxyribonolactone enolates yields 2-deoxy-2-fluoro-arabino-lactone preferentially (72%), but accessing the ribo-isomer requires innovative directing groups. A α-trimethylsilyl moiety forces ribo-selectivity by stabilizing a specific enolate conformation, though yields remain moderate (38%) [5].
Table 2: Strategies for Stereocontrol in Fluorinated Sugar Synthesis
Target Isomer | Starting Material | Key Strategy | Yield | Diastereoselectivity |
---|---|---|---|---|
2'-Fluoro-arabino | 2-Deoxyribonolactone | Bulky silyl protecting groups | 72% | High |
2'-Fluoro-ribo | 2-Deoxyribonolactone | α-Trimethylsilyl-directed fluorination | 38% | >97:3 dr |
2',2'-Difluoro | 2-Deoxyribonolactone | Double fluorination | 51% | Moderate |
Kinase stereopreference further complicates 2-Fluoro-ADP production. dNK and AK kinases exhibit varying tolerance for C2'-fluorinated nucleosides due to altered sugar puckering. For instance, 2'-fluoro modifications in the arabino configuration (transposing the 2'-F and 3'-OH) are better accommodated than ribo isomers in active sites. Mutagenesis studies on E. coli heptosyltransferase (WaaC) reveal that D127 coordinates the N6 position of ADP-heptose—a finding relevant for predicting how 2-fluoro-adenine derivatives interact with kinases [7] [8].
Metal-dependent fluorinases, though rare, offer potential for in vivo 2-Fluoro-ADP biosynthesis. The fluoroacetate pathway in Streptomyces cattleya produces fluorinated building blocks like fluoroacetyl-CoA. Coupling this with promiscuous polyketide synthases (PKSs) could incorporate fluorine into nucleotide backbones, though this remains unexplored for 2-Fluoro-ADP [6].
PPK2-III enzymes serve as practical in vitro catalysts for fluorine transfer. EbPPK2’s structure features a flexible nucleotide-binding pocket where the C2 position of adenine is solvent-exposed and devoid of tight contacts, explaining its acceptance of 2-fluoro-AMP. D127 forms a single hydrogen bond with N6, permitting N6-modifications but potentially sterically hindering C8-substituted analogues. Mutations at this residue (e.g., D261N in Bacillus F1-ATPase) reduce ADP-fluoroaluminate complex formation by >10-fold, underscoring the role of electrostatic interactions in catalytic efficiency [2] [10].
Table 3: Catalytic Fluorination Agents for Nucleotide Synthesis
Catalytic System | Reaction | Advantages | Limitations |
---|---|---|---|
EbPPK2-III | 2-Fluoro-AMP → 2-Fluoro-ADP | High promiscuity; polyphosphate usage | Tetrameric assembly required |
PEP/PK system | ADP → ATP recycling | Thermodynamically favorable (PEP) | Cost of phosphoenolpyruvate |
Fluorinase/PKS | De novo fluorinated backbone | Potential for in vivo production | Not yet demonstrated for purines |
Cooperativity in catalytic sites enhances fluorometal complex formation. In F1-ATPases, ADP-fluoroaluminate complexes form cooperatively at two catalytic sites, accelerated 8-fold when MgADP occupies both sites. This cooperativity is abolished by cross-linking α-γ or β-γ subunits, confirming that conformational flexibility is essential for efficient fluorometal coordination [10].
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